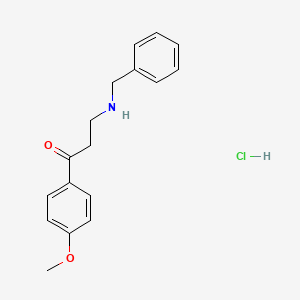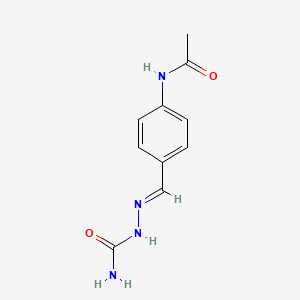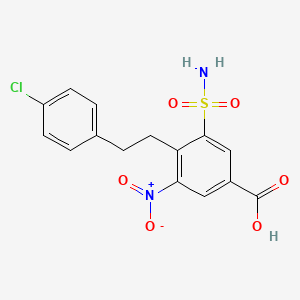
Urea, N,N'-diphenyl-N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’-diphenyl-N-nitroso- is an organic compound with the molecular formula C13H11N3O2 It is a derivative of urea where the nitrogen atoms are substituted with phenyl groups and a nitroso group
Métodos De Preparación
The synthesis of Urea, N,N’-diphenyl-N-nitroso- typically involves the reaction of N,N’-diphenylurea with nitrosating agents. One common method is the reaction of N,N’-diphenylurea with sodium nitrite in the presence of an acid, such as hydrochloric acid, which facilitates the nitrosation process. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Análisis De Reacciones Químicas
Urea, N,N’-diphenyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions .
Aplicaciones Científicas De Investigación
Urea, N,N’-diphenyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Urea, N,N’-diphenyl-N-nitroso- involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved in its action are still under investigation, but they likely include interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar compounds to Urea, N,N’-diphenyl-N-nitroso- include:
N,N’-diphenylurea: Lacks the nitroso group and has different reactivity and applications.
N,N’-dimethyl-N-nitroso-urea: Contains methyl groups instead of phenyl groups, leading to different chemical properties.
N,N’-diphenyl-N-nitroso-N-(trifluoromethyl)-urea: Contains a trifluoromethyl group, which significantly alters its chemical behavior and applications.
Urea, N,N’-diphenyl-N-nitroso- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60285-31-6 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
1-nitroso-1,3-diphenylurea |
InChI |
InChI=1S/C13H11N3O2/c17-13(14-11-7-3-1-4-8-11)16(15-18)12-9-5-2-6-10-12/h1-10H,(H,14,17) |
Clave InChI |
OCRGVJSSFMUOIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)



![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)




![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

